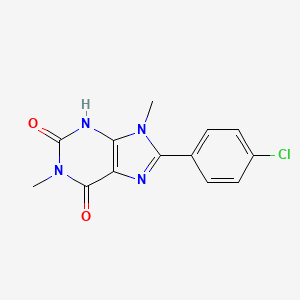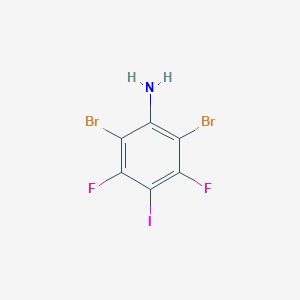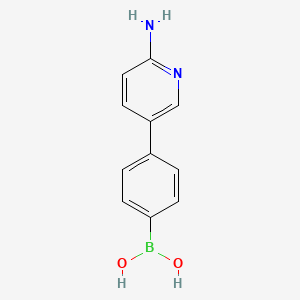
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the fields of organic synthesis and medicinal chemistry. This compound is characterized by the presence of both an aminopyridine and a phenylboronic acid moiety, making it a versatile reagent in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid can be synthesized through the reaction of 6-aminopyridine with boronic acid or boronic esters. The reaction typically occurs in a suitable solvent such as ethanol at room temperature . Another common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and can be conducted under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of automated reactors and continuous flow systems can further enhance the production efficiency and yield of this compound.
化学反应分析
Types of Reactions
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups.
Substitution: The aminopyridine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various boronic esters, substituted aminopyridines, and other functionalized derivatives .
科学研究应用
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-(6-Aminopyridin-3-yl)phenyl)boronic acid involves its ability to form reversible covalent bonds with diol-containing molecules. This property is particularly useful in the selective enrichment and separation of biomolecules. The boronic acid moiety interacts with cis-diol groups, forming stable cyclic esters under mild conditions .
相似化合物的比较
Similar Compounds
6-Aminopyridine-3-boronic acid: Similar in structure but lacks the phenyl group.
4-Aminophenylboronic acid: Contains a phenylboronic acid moiety but lacks the aminopyridine group.
Phenylboronic acid: A simpler compound with only a phenylboronic acid group.
Uniqueness
(4-(6-Aminopyridin-3-yl)phenyl)boronic acid is unique due to the presence of both an aminopyridine and a phenylboronic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and enhances its utility in various applications compared to its simpler counterparts .
属性
分子式 |
C11H11BN2O2 |
|---|---|
分子量 |
214.03 g/mol |
IUPAC 名称 |
[4-(6-aminopyridin-3-yl)phenyl]boronic acid |
InChI |
InChI=1S/C11H11BN2O2/c13-11-6-3-9(7-14-11)8-1-4-10(5-2-8)12(15)16/h1-7,15-16H,(H2,13,14) |
InChI 键 |
VCQMPUJPOMGNPK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)C2=CN=C(C=C2)N)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


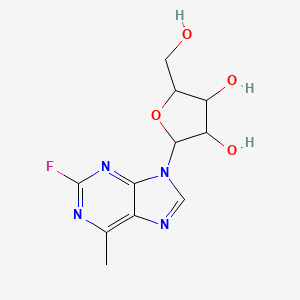

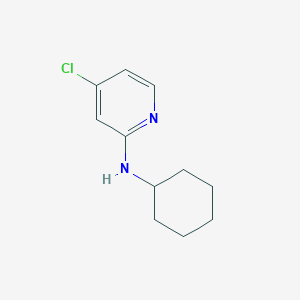
![4-[(E)-(4-Bromophenyl)diazenyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B14003648.png)
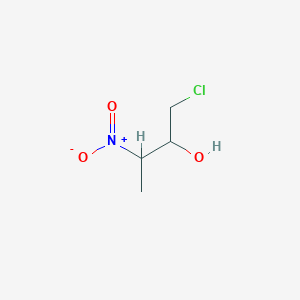

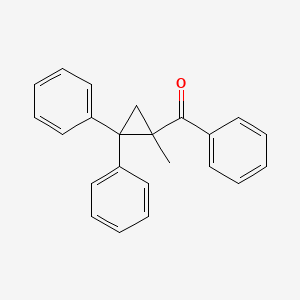

![4-[[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzoyl]amino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14003681.png)
![5-Hydroxy-2,5-dihydro-3h-pyrazolo[4,3-c]pyridin-3-one](/img/structure/B14003684.png)


